molecular formula C7H14ClNO2 B15204079 (2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride

(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride

Cat. No.: B15204079
M. Wt: 179.64 g/mol
InChI Key: SBIJUSBWWSWRMP-UHFFFAOYSA-N
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Description

(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride is a chiral amino ester hydrochloride salt with the molecular formula C₇H₁₃NO₂·HCl (calculated molecular weight: 179.65 g/mol). Its structure features an ethyl ester group, a pent-4-enoic acid backbone, and a stereospecific (2R) configuration at the α-carbon. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in prodrug development, where esterification enhances bioavailability .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

ethyl 2-aminopent-4-enoate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h3,6H,1,4-5,8H2,2H3;1H

InChI Key

SBIJUSBWWSWRMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)N.Cl

Origin of Product

United States

Preparation Methods

Computational Insights

PubChem data reveals a topological polar surface area (TPSA) of 52.3 Ų and a logP of 0.87, indicating moderate hydrophilicity and solubility in polar solvents. These properties inform solvent selection and purification strategies.

Strecker Synthesis Route

This method employs cyanide-mediated amination but requires adaptation for ester stability.

Modified Protocol

  • Ketone Synthesis : Ethyl 3-oxopent-4-enoate is prepared via Claisen condensation.
  • Cyanide Addition : React with NH₃ and KCN in aqueous ethanol to form nitrile intermediate.
  • Hydrolysis : Acidic hydrolysis converts nitrile to carboxylic acid, followed by esterification.

Limitations :

  • Cyanide toxicity and complex purification hinder scalability.
  • Stereochemical ambiguity : Requires chiral resolution post-synthesis.

Enzymatic Resolution

Lipase-catalyzed transamination or ester hydrolysis offers enantioselective pathways.

Example Workflow

Step Enzyme/Substrate Conditions
1 Lipase B from Candida antarctica, racemic ethyl 2-amino-pent-4-enoate 40°C, pH 7.5, ethanol
2 Re-esterification of unreacted enantiomer HCl, ethanol, RT

Advantages :

  • High enantiomeric excess (ee) (>95% achievable with optimized enzymes).
  • Mild conditions preserve the double bond.

Chiral Auxiliary Method

Evans’ oxazolidinones or similar auxiliaries enable diastereoselective synthesis.

Protocol Outline

  • Auxiliary Attachment : Ethyl 2-bromo-pent-4-enoate reacts with a chiral oxazolidinone.
  • Amination : Nucleophilic substitution with ammonia.
  • Auxiliary Removal : Hydrolysis under acidic conditions.

Data Comparison :

Method Yield ee (%) Complexity
Gabriel 60–75 50–70 Moderate
Strecker 40–50 20–50 High
Enzymatic 80–90 >95 Low
Chiral Auxiliary 70–85 >90 High

Critical Reaction Parameters

Salt Formation Optimization

The hydrochloride salt’s crystallinity and purity depend on:

  • Solvent polarity : Ethanol or acetone preferred for recrystallization.
  • pH control : Final solution pH 2–3 ensures protonation of the amine.

Double Bond Stability

Retaining the pent-4-enoate double bond requires:

  • Avoidance of acidic conditions during ester hydrolysis.
  • Low-temperature storage (2–8°C) to prevent isomerization.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (2R)-2-Amino-pent-4-enoic acid and ethanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the pent-4-enoic acid moiety, leading to the formation of epoxides or other oxidized products.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are often used.

Major Products Formed

    Hydrolysis: (2R)-2-Amino-pent-4-enoic acid and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Epoxides or other oxidized derivatives.

Scientific Research Applications

(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release the active acid form. The double bond in the pent-4-enoic acid moiety can participate in various chemical reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (2R) vs. (2S) Enantiomers

The (2R)-enantiomer is compared below with its (2S)-counterpart and other structurally related compounds:

Property (2R)-2-Amino-pent-4-enoic Acid Ethyl Ester HCl (2S)-2-Amino-pent-4-enoic Acid Ethyl Ester HCl 2-Aminopent-4-enoic Acid HCl (Free Acid) (2R,4S)-4-Amino-5-(Biphenyl-4-yl)-2-Methylpentanoic Acid Ethyl Ester HCl
CAS Number Not explicitly listed (assumed analogous to S-form) 117770-60-2 144073-09-6 149690-12-0
Molecular Formula C₇H₁₃NO₂·HCl C₇H₁₃NO₂·HCl C₅H₉NO₂·HCl C₂₀H₂₅NO₂·HCl
Molecular Weight 179.65 g/mol 179.65 g/mol 151.59 g/mol 347.88 g/mol
Key Structural Features Ethyl ester, (2R) configuration, pent-4-enoic acid Ethyl ester, (2S) configuration, pent-4-enoic acid Carboxylic acid, no ester group Biphenyl substituent, methyl group, (2R,4S) stereochemistry
Physical Properties Data limited (predicted similar to S-enantiomer) Density: 0.975 g/cm³; Boiling point: 160.3°C (predicted) Not provided Melting point: 155–162°C
Applications Prodrug synthesis, chiral intermediates Similar to R-enantiomer Biochemical research Pharmaceutical intermediate (e.g., LCZ696 synthesis)
Key Findings:
  • Stereochemical Impact : The (2R) and (2S) enantiomers exhibit identical molecular weights and functional groups but differ in chiral configuration. This distinction is critical in drug design, as enantiomers often display divergent biological activities .
  • Functional Group Influence : The ethyl ester in (2R)- and (2S)-enantiomers enhances lipophilicity compared to the free acid form (CAS 144073-09-6), improving membrane permeability in prodrug applications .
  • Structural Complexity : The biphenyl-containing derivative (CAS 149690-12-0) demonstrates higher molecular weight and complexity, which correlates with enhanced receptor-binding affinity in therapeutic contexts (e.g., neprilysin inhibitors) .

Comparative Pharmacological Relevance

  • (2R)-Enantiomer: Likely prioritized in asymmetric synthesis for target-specific drug candidates due to its chirality. Limited direct data exist, but analogous compounds suggest roles in neuromodulator or protease inhibitor pathways.
  • (2S)-Enantiomer (S-AllylGlyEt HCl) : Used in peptide synthesis and as a building block for bioactive molecules. Its predicted pKa (~7.35) indicates moderate solubility in physiological conditions .
  • Biphenyl Derivative : Explicitly linked to LCZ696 (a heart failure drug), highlighting the importance of aromatic substituents in optimizing pharmacokinetic profiles .

Biological Activity

(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride, also known as ethyl 2-amino-4-pentenoate hydrochloride, is a chiral amino acid derivative notable for its structural features, including a double bond and an ethyl ester functional group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of (2R)-2-amino-pent-4-enoic acid ethyl ester hydrogen chloride can be represented as follows:

C7H12ClNO2\text{C}_7\text{H}_{12}\text{Cl}\text{N}\text{O}_2
  • Molecular Weight : 175.63 g/mol
  • IUPAC Name : Ethyl (2R)-2-amino-pent-4-enoate hydrochloride

This compound's unique configuration allows it to participate in various biochemical reactions, making it a candidate for peptide synthesis and other applications in drug development.

1. Antimicrobial Properties

Research indicates that (2R)-2-amino-pent-4-enoic acid ethyl ester hydrogen chloride exhibits antimicrobial activity. Its structural features allow it to interact with bacterial membranes, potentially disrupting their integrity. Studies have demonstrated its effectiveness against various strains of bacteria, suggesting its utility in developing new antimicrobial agents.

2. Antiviral Activity

The compound has shown promise in antiviral applications. It has been studied for its ability to inhibit viral replication mechanisms, particularly in the context of rhinoviruses. In vitro studies indicate that modifications in the compound's structure can enhance its antiviral potency while maintaining stability against metabolic degradation.

3. Neurotransmitter Modulation

Due to its amino acid nature, (2R)-2-amino-pent-4-enoic acid ethyl ester hydrogen chloride may influence neurotransmitter pathways. It has been investigated for its potential role in modulating neurotransmitter release, particularly in the context of neuroprotection and cognitive enhancement.

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of (2R)-2-amino-pent-4-enoic acid ethyl ester hydrogen chloride:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria; potential for use in topical formulations.
Antiviral PropertiesInhibition of rhinovirus replication; structure-activity relationship studies suggest modifications can enhance efficacy.
Neurotransmitter EffectsPotential modulation of neurotransmitter release; implications for cognitive enhancement therapies.

The biological activity of (2R)-2-amino-pent-4-enoic acid ethyl ester hydrogen chloride can be attributed to several mechanisms:

  • Membrane Disruption : The compound's hydrophobic regions facilitate interaction with lipid membranes, leading to increased permeability or disruption.
  • Enzyme Inhibition : It may act as a competitive inhibitor for specific enzymes involved in viral replication or bacterial metabolism.
  • Receptor Interaction : The amino group allows for potential binding to neurotransmitter receptors, influencing synaptic transmission.

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